molecular formula C22H20ClFN4O3S B3004148 5-[4-(Piperidin-1-ylcarbonyl)phenyl]-1-propionylindoline CAS No. 1112399-68-4

5-[4-(Piperidin-1-ylcarbonyl)phenyl]-1-propionylindoline

Cat. No.: B3004148
CAS No.: 1112399-68-4
M. Wt: 474.94
InChI Key: KRNMGICQOOMQDC-UHFFFAOYSA-N
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Description

5-[4-(Piperidin-1-ylcarbonyl)phenyl]-1-propionylindoline is a useful research compound. Its molecular formula is C22H20ClFN4O3S and its molecular weight is 474.94. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

  • A study focused on synthesizing derivatives of piperidine, including compounds similar to "5-[4-(Piperidin-1-ylcarbonyl)phenyl]-1-propionylindoline", demonstrated significant antibacterial activity. These compounds were synthesized using microwave-assisted synthesis, highlighting a novel approach in creating antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Anti-cancer Activity

  • Research evaluated a 1, 2, 4 - triazole derivative, structurally related to "this compound", for its anti-cancer activity against Dalton’s Lymphoma Ascitic in mice. The compound showed considerable improvement in various hematological parameters, suggesting its potential as an anti-cancer agent (Arul & Smith, 2016).

Acetylcholinesterase Inhibition

  • A study synthesized compounds including 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, related to the query compound, which exhibited potent anti-acetylcholinesterase activity. This suggests potential applications in treating neurodegenerative diseases (Sugimoto et al., 1995).

Anti-fatigue Effects

  • Research involving benzamide derivatives, such as 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, indicated anti-fatigue effects in animal models. These compounds improved swimming endurance capacity in mice, suggesting potential applications in managing fatigue-related conditions (Wu et al., 2014).

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN4O3S/c1-4-28-21(30)20-19(14-10-13(31-3)6-8-17(14)27(20)2)26-22(28)32-11-18(29)25-12-5-7-16(24)15(23)9-12/h5-10H,4,11H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNMGICQOOMQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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